2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide
描述
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-tumor agent. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand, and was initially tested for its anti-inflammatory properties. However, subsequent studies revealed that DMXAA has potent anti-tumor activity against a range of cancer types, including lung, breast, and colon cancer.
作用机制
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is not fully understood, but it appears to work by activating the immune system to attack tumor cells. This compound has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha), which are involved in the immune response to cancer. This compound also appears to disrupt the blood supply to tumors, leading to tumor necrosis and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to induce fever, activate the immune system, and increase levels of cytokines such as TNF-alpha and interferon-gamma (IFN-gamma). This compound has also been shown to increase the permeability of blood vessels, which may contribute to its anti-tumor activity.
实验室实验的优点和局限性
One advantage of 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide is its potent anti-tumor activity, which has been demonstrated in a variety of cancer models. This compound also appears to sensitize tumors to radiation therapy, making it a potential adjunct therapy for cancer treatment. However, this compound has some limitations for lab experiments. It is a complex compound to synthesize, and its potency can vary depending on the purity and quality of the compound. This compound can also induce fever and other side effects in animal models, which can complicate experimental design.
未来方向
There are several potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased availability and lower costs. Another area of interest is the development of more targeted delivery methods for this compound, such as nanoparticles or liposomes, which could improve its efficacy and reduce side effects. Finally, there is ongoing research on the use of this compound in combination with other anti-cancer agents, such as chemotherapy and immunotherapy, to improve treatment outcomes.
科学研究应用
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide has been extensively studied for its potential as an anti-tumor agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models. This compound appears to work by activating the immune system to attack tumor cells, as well as by disrupting the blood supply to tumors. This compound has also been shown to sensitize tumors to radiation therapy, making it a potential adjunct therapy for cancer treatment.
属性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-11-5-7-14(15(8-11)19(21)22)18-17(20)10-23-16-9-12(2)4-6-13(16)3/h4-9H,10H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBCYMGGAADNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。